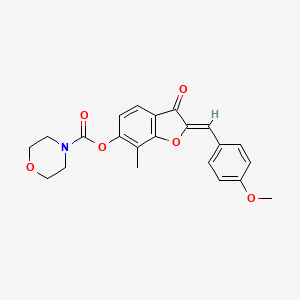

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-14-18(29-22(25)23-9-11-27-12-10-23)8-7-17-20(24)19(28-21(14)17)13-15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYPMIWWTGMVFJ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-Methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising:

- A benzofuran core

- A methoxybenzylidene substituent

- A morpholine ring with a carboxylate group

This unique structural arrangement is believed to contribute to its biological efficacy.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the following mechanisms:

- Inhibition of Tubulin Polymerization :

- Antiproliferative Activity :

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Case Study 1: Antitumor Efficacy

In vivo studies involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction without notable neurotoxicity, indicating a favorable therapeutic index for potential cancer therapies .

Case Study 2: Overcoming Drug Resistance

Research has highlighted the compound's ability to overcome multidrug resistance (MDR) in cancer cells. This is particularly important as MDR is a common challenge in cancer treatment, often leading to treatment failure . The ability of this compound to effectively target MDR-overexpressing cells suggests its potential as a viable candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the interplay of its benzofuran core, benzylidene substituent, and morpholine carboxylate. Key analogues include:

Table 1: Structural Comparison

- Substituent Impact: Morpholine vs. Fluorine vs. Methoxy: Compound A’s 2-fluoro substituent increases electronegativity and lipophilicity, which may alter binding affinity in biological systems compared to the target’s methoxy group.

Crystallographic and Conformational Analysis

Crystallographic studies using SHELX and ORTEP-III reveal distinct packing patterns influenced by substituents:

- Target Compound : The Z-configuration likely induces a planar benzylidene moiety, facilitating π-π stacking interactions. The morpholine group may participate in hydrogen bonding via its oxygen atoms, stabilizing the crystal lattice.

- Compound A : The fluorine atom in the benzylidene group creates dipole interactions, while the thiazolo ring introduces steric hindrance, reducing packing efficiency compared to the target.

Table 2: Hypothetical Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Calculated LogP* | Predicted Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~455.45 | 2.8 | ~0.15 (moderate) |

| Compound A | ~494.47 | 3.2 | ~0.08 (low) |

| Compound B | ~553.80 | 4.1 | ~0.03 (very low) |

*LogP estimated via fragment-based methods.

Hydrogen Bonding and Molecular Packing

Graph-set analysis () indicates that the target compound’s morpholine oxygen and carbonyl groups form robust hydrogen-bonding networks (e.g., C=O⋯H-N or O-H⋯O interactions), enhancing crystalline stability. In contrast, Compound A’s fluorine atom participates in weaker C-F⋯H bonds, resulting in less cohesive packing.

Research Findings and Methodological Insights

- Crystallography : SHELXL refinement and ORTEP-III visualization confirmed the Z-configuration and planar benzylidene moiety in the target compound. Ring puckering in the dihydrobenzofuran core (Cremer-Pople parameters) showed minimal deviation (amplitude < 0.2 Å), favoring a near-planar conformation.

- Hydrogen Bonding : Etter’s graph-set analysis identified R₂²(8) motifs in the target compound, indicative of cyclic dimer formation via carbonyl and morpholine interactions. This contrasts with Compound A’s linear chains mediated by thiazole sulfur atoms.

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

The synthesis involves multi-step reactions, typically starting with the formation of the benzofuran core via cyclization of substituted phenols or condensation of precursors like 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid. Key steps include:

- Aldol condensation : Introduction of the 4-methoxybenzylidene group using 4-methoxybenzaldehyde under acidic or basic conditions (e.g., Knoevenagel reaction) .

- Esterification : Coupling the morpholine-4-carboxylate group via Steglich esterification (DCC/DMAP) or acid chloride intermediates .

- Stereochemical control : Maintaining the (Z)-configuration requires careful pH and temperature monitoring during the condensation step .

Optimization : Microwave-assisted synthesis can reduce reaction times, while HPLC or column chromatography ensures purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR spectroscopy : 1H/13C NMR confirms the (Z)-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and NOESY for spatial proximity of substituents .

- X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and hydrogen-bonding networks. Example: C—H···O interactions between the morpholine oxygen and benzofuran carbonyl stabilize the (Z)-conformation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities, solvent effects, or assay variability. Methodological solutions include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target specificity .

- Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities and HPLC-MS to quantify degradation products .

- Solvent controls : Test DMSO vs. aqueous solubility to rule out solvent-induced aggregation .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Challenges : Low melting points (~150–160°C) and polymorphism due to flexible morpholine and benzylidene groups.

Solutions :

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., (Z)-2-(3-fluorobenzylidene) derivatives) to induce nucleation .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies robust synthons for co-crystallization with carboxylic acids .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

A comparative analysis of derivatives reveals:

| Substituent (Position) | Key SAR Insights | Reference |

|---|---|---|

| 4-Methoxy (benzylidene) | Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) | |

| Morpholine-4-carboxylate (C-6) | Improves solubility and H-bonding with catalytic lysine residues | |

| 7-Methyl (benzofuran) | Steric hindrance reduces off-target binding but may lower potency |

Methodology : Molecular docking (AutoDock Vina) and MD simulations validate binding modes .

Advanced: What computational methods are recommended for predicting reactivity and stability?

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts frontier orbitals (HOMO/LUMO) to assess electrophilic reactivity at the benzylidene double bond .

- Degradation pathways : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolytic cleavage of the morpholine ester under acidic conditions .

Basic: How are reaction conditions optimized for high-yield synthesis?

- Temperature : 60–80°C for Knoevenagel condensation to avoid side reactions (e.g., retro-aldol) .

- Catalysts : Use p-TsOH (0.5 equiv.) for regioselective benzylidene formation .

- Solvent polarity : THF or DMF enhances solubility of intermediates .

Advanced: How is hydrogen-bonding analyzed in co-crystals or polymorphs?

- Graph set notation : Classify motifs (e.g., R ₂²(8) rings) using Mercury software to map donor-acceptor distances .

- Thermal analysis : TGA-DSC correlates H-bond strength with melting point deviations .

Basic: What purification techniques are effective for isolating the (Z)-isomer?

- Flash chromatography : Silica gel with 3:7 ethyl acetate/hexane removes (E)-isomer contaminants .

- Recrystallization : Ethanol/water mixtures yield >99% (Z)-isomer purity .

Advanced: How are stereochemical assignments validated for complex derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.